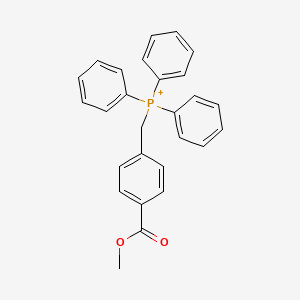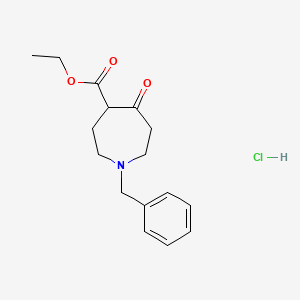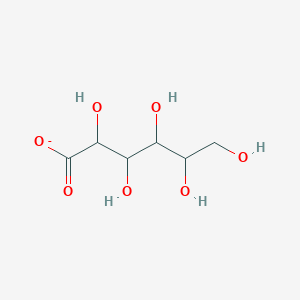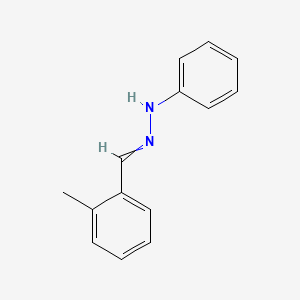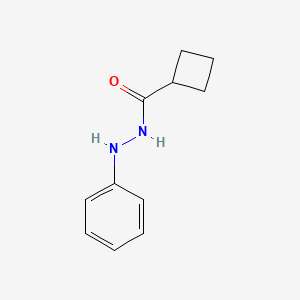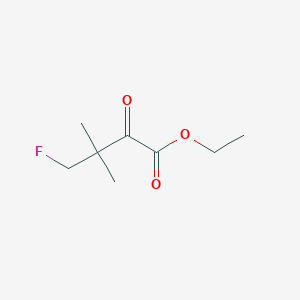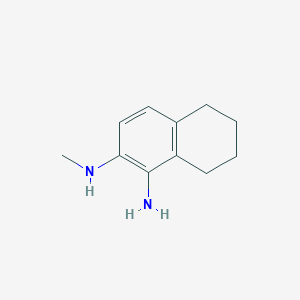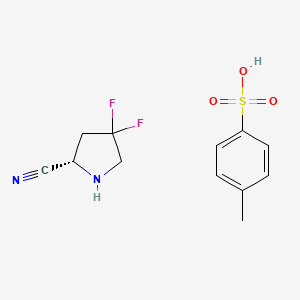
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoro groups and a carbonitrile group, along with a 4-methylbenzenesulfonate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the 4-Methylbenzenesulfonate Moiety: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The difluoro groups and carbonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
類似化合物との比較
Similar Compounds
- (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate
- 2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate
Uniqueness
Compared to similar compounds, (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and carbonitrile groups contribute to its high reactivity and potential for diverse applications.
特性
分子式 |
C12H14F2N2O3S |
|---|---|
分子量 |
304.32 g/mol |
IUPAC名 |
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H6F2N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-8)9-3-5/h2-5H,1H3,(H,8,9,10);4,9H,1,3H2/t;4-/m.0/s1 |
InChIキー |
JRHWVGRGXGKMQM-VWMHFEHESA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1(F)F)C#N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylfurano[2,3-c]pyridine-7-carboxylic acid](/img/structure/B8456092.png)
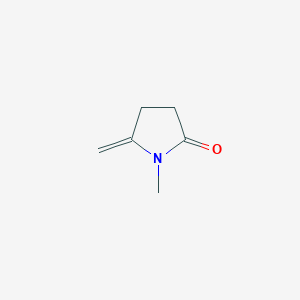
![2-[4-(5-Bromo-1-oxo-isoindolin-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B8456107.png)
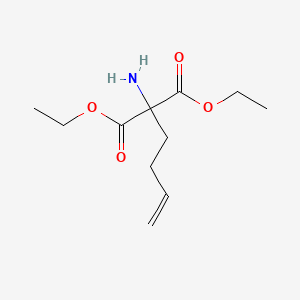
![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)
